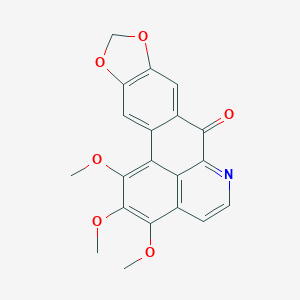

Oxophoebine

Description

Structure

3D Structure

Properties

CAS No. |

109175-37-3 |

|---|---|

Molecular Formula |

C20H15NO6 |

Molecular Weight |

365.3 g/mol |

IUPAC Name |

17,18,19-trimethoxy-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(19),2,4(8),9,12,14,16(20),17-octaen-11-one |

InChI |

InChI=1S/C20H15NO6/c1-23-18-9-4-5-21-16-14(9)15(19(24-2)20(18)25-3)10-6-12-13(27-8-26-12)7-11(10)17(16)22/h4-7H,8H2,1-3H3 |

InChI Key |

JHBLLXUDHWJZMA-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C2C3=CC4=C(C=C3C(=O)C5=NC=CC1=C25)OCO4)OC)OC |

Canonical SMILES |

COC1=C(C(=C2C3=CC4=C(C=C3C(=O)C5=NC=CC1=C25)OCO4)OC)OC |

Other CAS No. |

109175-37-3 |

Synonyms |

oxophoebine |

Origin of Product |

United States |

Total Synthesis Methodologies and Strategic Advancements for Oxophoebine

Seminal Total Syntheses of Oxophoebine

The first total synthesis of oxophoebine, alongside other related alkaloids like norphoebine, dehydrophoebine, dehydrocrebanine, oxocrebanine, and uthongine, has been successfully achieved. A crucial step in these early syntheses involved the formation of the C-ring, which constitutes the aporphine (B1220529) skeleton, through a microwave-assisted direct biaryl coupling reaction, yielding high product percentages researchgate.netablesci.com.

Key Synthetic Transformations and Reaction Methodologies

The construction of the oxophoebine scaffold relies on several pivotal transformations, each contributing to the complexity and efficiency of the synthetic route.

Biaryl coupling reactions are fundamental for assembling the core structure of oxophoebine, which features two connected aromatic rings chemistryviews.orgresearchgate.net.

Microwave-Assisted Direct Biaryl Coupling: This method has been employed as a crucial step in the first total syntheses of oxophoebine and other aporphine alkaloids. It enables the rapid formation of the tetracyclic aporphine skeleton from benzyl-tetrahydroisoquinoline substrates, often achieving high yields (79% to 90%) within short reaction times (e.g., 5 minutes) researchgate.netresearchgate.net. This approach represents a significant advancement in accessing the aporphine core efficiently researchgate.net.

Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for forming carbon-carbon bonds between two aromatic rings, particularly for synthesizing unsymmetrical biaryls sandiego.edunih.gov. It involves the palladium(0)-catalyzed coupling of an aryl boronic acid with an aryl halide sandiego.edu. This reaction is favored due to its mild reaction conditions, commercial availability of low-toxicity reagents, and broad functional group compatibility nih.gov. While not explicitly detailed as the sole method for oxophoebine in the provided snippets, Suzuki coupling is a general and significant strategy for biaryl formation in natural product synthesis sandiego.edunih.gov.

An example of typical yields for biaryl coupling reactions in related syntheses is presented in the table below:

| Coupling Method | Substrates | Yield Range (%) | Reaction Time | Reference |

| Microwave-Assisted Direct Biaryl Coupling | Bromobenzyl tetrahydroisoquinoline compounds | 79-90 | 5 minutes | researchgate.netresearchgate.net |

| Microwave-Assisted Direct Biaryl Coupling | Bromobenzyl tetrahydroisoquinoline compounds (Rayanil et al.) | 19-96 | Comparable to Chaudhary et al. | researchgate.netresearchgate.net |

Oxidative cyclization and subsequent aromatization are critical for forming the final ring systems and achieving aromaticity in the oxoaporphine structure.

Iodine-NaOAc Oxidation: In 1972, Cava et al. reported the use of iodine-sodium acetate (B1210297) (Iodine-NaOAc) for the oxidation of nonphenolic aporphines, leading to oxoaporphine derivatives with yields ranging from 47% to 53% researchgate.net. This method is significant for introducing the oxo-functionality characteristic of oxophoebine.

Photochemical Oxidation: Another approach to oxidative cyclization involves photochemical oxidation using reagents like N-chlorosuccinimide (NCS) and sodium ethoxide, as studied by Jossang's research team researchgate.net. Oxidative cyclization can also be mediated by hypervalent iodine reagents such as phenyliodine bis(trifluoroacetate) (PIFA) for the synthesis of complex polycyclic compounds, including those involving cyclization at the ortho-position of a phenol (B47542) followed by oxidative aromatization mdpi.combeilstein-journals.org. Manganese dioxide (MnO2) has also been reported to induce oxidative cyclization, leading to the formation of fused aromatic systems via C-C/C-O oxidative coupling, which can proceed through pathways involving O-coordinated or N-coordinated complexes followed by aromatization mdpi.com.

The strategic incorporation of functionalized scaffolds, such as trifluoroacetyl-containing intermediates, plays a role in protecting or activating specific sites during the synthetic sequence. For instance, the synthesis of oxoaporphines has involved the incorporation of trifluoroacetyl-containing scaffolds researchgate.net. Trifluoroacetyl derivatives can be formed by treating appropriate precursors with trifluoroacetic anhydride (B1165640) [(CF3CO)2O] and triethylamine (B128534) (Et3N) researchgate.net. These groups can serve as protecting groups or activating groups, influencing reactivity and selectivity in subsequent steps.

Oxidative Cyclization and Aromatization Reactions (e.g., Iodine-NaOAc, Photochemical Oxidation)

Contemporary Paradigms in Oxophoebine Total Synthesis

Modern total synthesis endeavors emphasize not only the successful construction of complex molecules but also the efficiency and practicality of the synthetic routes nih.govorganic-chemistry.org.

Synthetic efficiency and scalability are paramount in contemporary total synthesis, particularly for compounds with potential biological relevance.

Efficiency: This refers to minimizing the number of steps, maximizing yields, and reducing waste, often achieved through cascade reactions, atom-economy principles, and the use of efficient catalysts nih.govorganic-chemistry.orgorganic-chemistry.org. The use of microwave-assisted reactions, for example, can significantly shorten reaction times and improve efficiency compared to conventional heating researchgate.netorganic-chemistry.org.

Scalability: The ability to produce the compound in larger quantities is crucial for further biological evaluation and potential development. This involves using readily available starting materials, robust reactions that can be scaled up without significant loss of yield or purity, and avoiding hazardous or difficult-to-handle reagents wikipedia.orgorganic-chemistry.orgdut.ac.za. The first total syntheses of oxophoebine and related compounds, utilizing microwave-assisted biaryl coupling, represent progress towards more efficient and potentially scalable routes by achieving high yields in short durations researchgate.netresearchgate.net. The development of one-pot syntheses and recyclable catalysts also contributes to improved scalability and environmental benignity organic-chemistry.org.

Oxophoebine is an intriguing oxoaporphine alkaloid, a class of natural products characterized by their distinctive tetracyclic nitrogen-containing core. This compound has garnered attention in synthetic chemistry due to its complex structure and the challenges associated with its laboratory preparation.

Biomimetic Approaches to Oxophoebine Synthesis

Oxophoebine is a naturally occurring compound, having been isolated from plants such as Xylopia aethiopica (Annonaceae family) arizona.eduplantaedb.comscience.gov. Its presence in nature inherently suggests a complex biosynthetic pathway. Biomimetic synthesis aims to replicate these natural processes in the laboratory, often employing conditions and intermediates that mimic proposed biological transformations.

While specific detailed laboratory biomimetic syntheses solely for oxophoebine are not extensively documented in the provided search results, the isolation of oxophoebine from natural sources underscores the existence of a biological pathway for its formation arizona.eduplantaedb.comscience.gov. The broader class of aporphine (B1220529) alkaloids, to which oxophoebine belongs, is biosynthetically derived from tyrosine and dopamine (B1211576) precursors via a series of enzymatic reactions, often involving oxidative coupling steps. Biomimetic strategies for related alkaloids often explore oxidative cyclizations that mirror these natural transformations.

The natural occurrence of oxophoebine provides a conceptual framework for potential biomimetic synthetic endeavors, guiding researchers to consider pathways that might parallel its biosynthesis in plants.

Biosynthetic Pathways and Biogenetic Hypotheses for Oxophoebine

Proposed Biogenetic Routes to Oxoaporphine Alkaloids

Aporphinoid alkaloids, including oxoaporphines, are biosynthetically derived from 1-benzyltetrahydroisoquinoline intermediates, specifically (S)-norcoclaurine beilstein-journals.orgd-nb.info. The formation of the central aporphine (B1220529) ring structure is exemplified by the biosynthesis of bulbocapnine, where reticuline (B1680550) undergoes oxidation, leading to a mesomery-stabilized diradical, followed by cyclization to form a new six-membered ring wikipedia.org.

For oxoaporphines, the ring system typically involves the synthesis of 1-benzyl/1-benzoylisoquinoline intermediates, followed by cyclization through intramolecular biaryl synthesis beilstein-journals.orgd-nb.info. This cyclization can occur via photochemical, radical, or palladium-catalyzed reactions in synthetic approaches beilstein-journals.orgd-nb.info. The presence of a carbonyl group at the C7 position distinguishes oxoaporphines from simple aporphines nih.gov.

A hypothesis by Kunitomo postulates a biosynthesis from a benzylisoquinoline precursor involving a rearrangement for oxoisoaporphines, a unique subclass of aporphinoid alkaloids beilstein-journals.org.

Enzymatic Steps and Precursor Identification

The initial steps in the biosynthesis of benzylisoquinoline alkaloids, which are precursors to aporphines, involve enzymes such as norcoclaurine synthase (NCS), norcoclaurine 6-O-methyltransferase (6OMT), coclaurine (B195748) N-methyltransferase (CNMT), N-methylcoclaurine 3′-hydroxylase (NMCH), and 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT) science.govfrontiersin.org. Reticuline is a crucial intermediary alkaloid in the diversification of the biosynthetic pathway that produces six benzylisoquinoline alkaloids researchgate.net.

Specific cytochrome P450 enzymes play a vital role in the formation of the aporphine skeleton. For instance, CYP80G6 and CYP80Q5 have been identified with distinct activities towards (S)-configured and (R)-configured substrates, respectively, in the biosynthesis of aporphine alkaloids jipb.netnih.govresearchgate.net. Additionally, CYP719C enzymes (CYP719C3 and CYP719C4) are involved in catalyzing the formation of the methylenedioxy bridge, a significant pharmacophoric group on the A- and D-rings of aporphine alkaloids nih.gov.

While the general enzymatic steps for aporphine alkaloids are understood, the precise enzymatic conversions leading directly to the oxidation that forms the oxoaporphine structure of oxophoebine would involve further specific oxidoreductase activities. The oxidation of nonphenolic aporphines, for example, can lead to oxoaporphine derivatives researchgate.net.

Comparative Biosynthetic Investigations within the Aporphinoid Class

Aporphinoid alkaloids encompass a broad group of plant secondary metabolites, including simple aporphines, oxoaporphines, proaporphines, and dehydroaporphines researchgate.netresearchgate.net. All these chemotypes are derived from the 1-benzyltetrahydroisoquinoline (S)-norcoclaurine beilstein-journals.orgd-nb.info.

The classification of aporphine alkaloids into two categories based on the configuration and number of substituents on the D-ring has led to proposed preliminary biosynthetic pathways for each category jipb.netresearchgate.net. Comparative studies have focused on identifying the specific cytochrome P450 enzymes responsible for the stereochemical features and the formation of different substituents within the aporphine core jipb.netnih.gov.

The presence of a methylenedioxy group in oxoaporphine alkaloids like oxophoebine and liriodenine (B31502) has been observed to enhance DNA damage in certain assays, suggesting its importance in their biological activity sci-hub.se. This structural feature is formed by specific enzymatic steps involving CYP719C enzymes nih.gov.

The biosynthesis of gouregine, another aporphinoid alkaloid, suggests that it might be biosynthesized from its major constituent, melosmine, through a skeletal rearrangement and subsequent oxidation mdpi.com. This indicates diverse routes and modifications within the aporphinoid class.

Table 1: Key Precursors and Enzymes in Aporphinoid Biosynthesis

| Precursor/Intermediate | Enzyme Class/Specific Enzyme | Role in Biosynthesis | PubChem CID (if applicable) | Relevant Source(s) |

| Tyrosine/Phenylalanine | - | Building blocks | - | nih.govsci-hub.se |

| (S)-Norcoclaurine | Norcoclaurine synthase (NCS) | Initial precursor; forms benzylisoquinoline backbone | - | science.govbeilstein-journals.orgd-nb.infofrontiersin.org |

| Reticuline | - | Intermediary alkaloid; oxidized to form aporphine ring | - | wikipedia.orgresearchgate.net |

| - | Norcoclaurine 6-O-methyltransferase (6OMT) | Methylation in early pathway | - | science.govfrontiersin.org |

| - | Coclaurine N-methyltransferase (CNMT) | Methylation in early pathway | - | science.govfrontiersin.org |

| - | N-methylcoclaurine 3′-hydroxylase (NMCH) | Hydroxylation in early pathway | - | science.govfrontiersin.org |

| - | 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT) | Methylation in early pathway | - | science.govfrontiersin.org |

| - | Cytochrome P450 (CYP80G6, CYP80Q5) | Formation of proaporphine from (S)- and (R)-substrates | - | jipb.netnih.govresearchgate.net |

| - | Cytochrome P450 (CYP719C3, CYP719C4) | Catalyzes methylenedioxy bridge formation | - | nih.gov |

Table 2: Oxophoebine and Related Oxoaporphine Alkaloids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID | Source Plant(s) |

| Oxophoebine | CHNO | 365.3362 | 159317 | Xylopia aethiopica, Thalictrum cirrhosum um.edu.myresearchgate.netnih.govscience.govscience.gov |

| Liriodenine | CHNO | 275.257 | 10042806 | Xylopia aethiopica, Miliusa cf banacea um.edu.myresearchgate.netscience.govscience.govsci-hub.segla.ac.uk |

| Oxoglaucine (B1201786) | CHNO | 355.38 | 160359 | Xylopia aethiopica, Unonopsis floribunda um.edu.myresearchgate.netscience.govsci-hub.seresearchgate.netarocjournal.com |

| O-methylmoschatoline | CHNO | 337.32 | 160360 | Xylopia aethiopica um.edu.myresearchgate.netscience.gov |

| Lysicamine (B1675762) | CHNO | 319.31 | 160358 | Xylopia aethiopica, Hernandia nymphaeifolia um.edu.myresearchgate.netscience.govresearchgate.net |

| Lauterine (10-methoxyliriodenine) | CHNO | 305.28 | 160361 | Miliusa cf banacea researchgate.netscience.govsci-hub.segla.ac.uk |

| 10-hydroxyliriodenine | CHNO | 291.25 | 160362 | Miliusa cf banacea researchgate.netscience.govscience.govsci-hub.segla.ac.uk |

Structure Activity Relationship Sar Investigations of Oxophoebine and Its Analogues

Elucidation of Molecular Structural Determinants for Biological Activity

Initial SAR studies on Oxophoebine (1) and its close analogue liriodenine (B31502) (2), both isolated from Xylopia aethiopica, revealed selective toxicity against DNA repair and recombination-deficient mutants of the yeast Saccharomyces cerevisiae. arizona.eduresearchgate.netscience.govscience.govscribd.comscience.govresearchgate.net This selective activity suggests an interaction with DNA repair pathways. Further investigation indicated that Oxophoebine also exhibited toxicity towards the rad52.topI mutant, implying a role as a DNA topoisomerase inhibitor. iupac.orgscribd.com

Comparatively, several related oxoaporphine compounds isolated from the same plant, such as oxoglaucine (B1201786) (3), O-methylmoschatoline (4), and lysicamine (B1675762) (5), were found to be inactive in these yeast assays. arizona.eduresearchgate.netscience.govscribd.comresearchgate.net This stark difference in activity between closely related structures provides initial clues regarding the molecular determinants. For instance, the presence of a methylenedioxy group has been suggested as a requirement for the DNA damaging activity observed in some oxoaporphines. iupac.org

In more recent in silico investigations, Oxophoebine (OPB) and other oxoaporphine alkaloids (liriodenine, lysicamine, O-methylmoschatoline, oxoglaucine) were computationally screened for their anti-SARS-CoV-2 main protease (Mpro) activity. The study predicted varying binding free energies, indicating differential affinities for the enzyme's active site. Oxophoebine, along with liriodenine, lysicamine, O-methylmoschatoline, and oxoglaucine, demonstrated better binding free energies with SARS-CoV-2 Mpro than hydroxychloroquine (B89500) sulfate, a reference compound. arocjournal.com

Table 1: Comparative Activity of Oxoaporphine Alkaloids in Yeast Mutants and SARS-CoV-2 Mpro Binding

| Compound | Source Plant | Yeast Mutant Activity (Selective Toxicity) | SARS-CoV-2 Mpro Binding Free Energy (kcal/mol) arocjournal.com |

| Oxophoebine | Xylopia aethiopica | Yes (rad6, rad52, rad52.topI) arizona.eduiupac.orgscribd.com | -5.24 |

| Liriodenine | Xylopia aethiopica | Yes (rad6, rad52) arizona.eduscribd.com | -6.50 |

| Oxoglaucine | Xylopia aethiopica | Inactive arizona.eduscribd.com | -5.24 |

| O-methylmoschatoline | Xylopia aethiopica | Inactive arizona.eduscribd.com | -5.87 |

| Lysicamine | Xylopia aethiopica | Inactive arizona.eduscribd.com | -5.99 |

| Hydroxychloroquine sulfate | - | Not applicable | -4.96 |

This table illustrates that while Oxophoebine and liriodenine showed selective toxicity in yeast, their binding energies against SARS-CoV-2 Mpro varied, with liriodenine exhibiting a more favorable binding energy. arocjournal.com

Influence of Specific Functional Groups and Core Structural Motifs

The presence and position of specific functional groups play a crucial role in the biological activity of Oxophoebine and its analogues. A key finding in the context of DNA damaging activity among oxoaporphines is the suggested requirement of a methylenedioxy group. iupac.org This highlights how a specific cyclic ether moiety can be critical for a particular mechanism of action.

In the in silico study on SARS-CoV-2 Mpro inhibition, the electronic properties of the oxoaporphine alkaloids, which are influenced by their functional groups, were analyzed. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the band gap, provide insights into their reactivity. A lower band gap indicates a better ability to donate electrons to neighboring molecules. Oxoglaucine, despite being inactive in yeast assays, was predicted to have the lowest band gap among the studied oxoaporphines, suggesting it could be a better electron donor. Conversely, liriodenine, with the lowest LUMO energy, was predicted to have a better capability to accept electrons. arocjournal.com These electronic properties, derived from the molecular structure and functional groups, are critical for ligand-protein interactions.

The core structural motif of Oxophoebine is the 7H-dibenzo[de,g]quinoline-7-one skeleton, characteristic of oxoaporphines. sci-hub.se Variations in substituents on this core, such as hydroxyl, methoxy (B1213986), or methylenedioxy groups, significantly influence activity. For instance, the presence of methoxy groups at various positions, as seen in compounds like 10-methoxyliriodenine (lauterine) and 10-hydroxyliriodenine, also showed selective toxicity towards yeast mutants, similar to Oxophoebine and liriodenine. arizona.eduscience.govresearchgate.net

Comparative Structure-Activity Profiling within Oxoaporphine and Aporphinoid Classes

Oxophoebine belongs to the oxoaporphine class, which is a subtype of the broader aporphinoid alkaloids. sci-hub.senih.gov Comparative SAR profiling within these classes highlights the specific contributions of the oxoaporphine scaffold and its substituents to biological activity.

As demonstrated in the yeast assays, the presence of the oxoaporphine skeleton itself is not sufficient for activity, as compounds like oxoglaucine, O-methylmoschatoline, and lysicamine, all oxoaporphines, were inactive. arizona.eduresearchgate.netscience.govscribd.comresearchgate.net This suggests that the precise substitution pattern on the oxoaporphine core is paramount. The selective toxicity observed for Oxophoebine, liriodenine, lauterine, and 10-hydroxyliriodenine points to the importance of specific arrangements of functional groups, such as hydroxyl and methoxy groups, and potentially the methylenedioxy group, for their DNA damaging properties. arizona.eduiupac.orgscience.govscribd.comresearchgate.net

Beyond the immediate oxoaporphine family, other aporphine (B1220529) alkaloids have also been studied for various activities. For example, oxostephanine, another aporphine alkaloid, has shown strong cytotoxic activity against breast cancer and acute lymphoblastic leukemia cells. researchgate.net Dehydrocrebanine and crebanine, also aporphine derivatives, exhibited varying degrees of cytotoxicity. researchgate.net While not directly compared to Oxophoebine, these examples from the broader aporphinoid class underscore the diverse biological potential of this structural scaffold and the impact of subtle structural variations on activity.

The in silico study on measles virus proteins further illustrates the potential of Oxophoebine (OPB) compared to other compounds. Oxophoebine showed potential inhibitory effects on the haemagglutinin protein (HMG) and fusion protein (FUP) of the measles virus, with binding affinities of -28.74 kcal/mol and -25.37 kcal/mol, respectively, and a phosphoprotein (PSP) binding affinity of -40.68 kcal/mol. These binding affinities were significantly higher than those of dihydrochalcone (B1670589) (DHC), vanillin (B372448) (VAN), and the standard antiviral ribavirin (B1680618) (RBV). nih.gov This suggests that the specific structural features of Oxophoebine confer a strong affinity for these viral targets, distinguishing its activity profile within a broader set of natural compounds.

Table 2: In Silico Binding Affinities of Oxophoebine and Reference Compounds to Measles Virus Proteins

| Compound | FUP Binding Affinity (kcal/mol) nih.gov | HMG Binding Affinity (kcal/mol) nih.gov | PSP Binding Affinity (kcal/mol) nih.gov |

| Oxophoebine (OPB) | -25.37 | -28.74 | -40.68 |

| Dihydrochalcone (DHC) | - | - | - |

| Vanillin (VAN) | - | - | - |

| Ribavirin (RBV) | - | - | - |

The comparative analysis of Oxophoebine with other oxoaporphines and aporphinoids consistently points to the critical role of specific substitution patterns and electronic properties in determining their biological activities, ranging from selective toxicity against yeast mutants to antiviral potential.

Mechanistic Elucidation of Oxophoebine at the Cellular and Subcellular Levels

Identification of Molecular Targets and Ligand-Target Interaction Mechanisms

Oxophoebine's molecular targeting involves interactions with enzymes critical for nucleic acid manipulation and proteins essential for viral function.

While the precise mechanisms of action for all aporphinoids, including Oxophoebine, are still being fully elucidated, DNA-manipulating enzymes such as polymerases and topoisomerases are frequently identified as targets for these compounds. researchgate.net DNA topoisomerases are crucial enzymes that regulate DNA topology by catalyzing transient single- or double-strand breaks, allowing DNA strands to pass through one another, and then resealing the breaks. semanticscholar.orgwikipedia.org These enzymes are essential for processes like DNA replication, transcription, and recombination. wikipedia.orgnih.govrcsb.org

Studies on related oxoaporphine alkaloids, such as 10-methoxyliriodenine and 10-hydroxyliriodenine, have discussed their role as DNA topoisomerase inhibitors. researchgate.net This suggests a potential for Oxophoebine to also exert its effects through similar interactions. Computational investigations, specifically flexible docking-based molecular dynamics simulations, have explored the interactions of Oxophoebine with bacterial topoisomerase IV (ParC and ParE) and DNA gyrase (Gyrase A and B), indicating potential binding and modulation of these essential bacterial enzymes. researchgate.net Topoisomerase inhibitors often function either by preventing the enzyme from performing DNA strand breaks (catalytic inhibitors) or by stabilizing the topoisomerase-DNA complex, preventing the re-ligation step, which leads to cytotoxic DNA breaks (topoisomerase poisons). nih.govwikipedia.orgwikipedia.org Type I topoisomerases cleave a single DNA strand, while Type II topoisomerases cleave both strands. semanticscholar.orgwikipedia.org

Computational screening studies have investigated Oxophoebine's potential to modulate essential proteins of the Measles Virus (MV), including the fusion protein (FUP), haemagglutinin protein (HMG), and phosphoprotein (PSP). fishersci.nomims.comufileos.comguidetopharmacology.orgfishersci.cafishersci.se These proteins play vital roles in the measles virus replication cycle and pathogenesis. fishersci.nomims.comufileos.com

Molecular docking analyses revealed favorable binding affinities of Oxophoebine (OPB) to these viral targets. The docking scores and binding energies suggest strong interactions, often surpassing those of the reference antiviral standard, Ribavirin (B1680618) (RBV). fishersci.nomims.comufileos.com

Table 1: Molecular Docking Scores and Binding Energies of Oxophoebine (OPB) and Ribavirin (RBV) with Measles Virus Proteins fishersci.nomims.comufileos.com

| Protein Target | Compound | Docking Score (kcal/mol) | Binding Energy (kcal/mol) |

| Fusion Protein (FUP) | Oxophoebine | -5.4 | -25.37 |

| Ribavirin | -4.6 | - | |

| Haemagglutinin Protein (HMG) | Oxophoebine | -8.1 | -28.74 |

| Ribavirin | -7.0 | - | |

| Phosphoprotein (PSP) | Oxophoebine | -8.0 | -40.68 |

| Ribavirin | - | - |

Note: Binding energy for Ribavirin with FUP, HMG, and PSP was not explicitly provided in the same comparative table for all targets in the source, but OPB's values were consistently reported as higher (more favorable) than RBV's in each case.

Subsequent 100 ns molecular dynamics (MD) simulations further supported the stability and compactness of the Oxophoebine-protein complexes, particularly with HMG of MV. fishersci.nomims.comufileos.com These computational findings suggest that Oxophoebine may exhibit inhibitory properties against MV glycoproteins (FUP and HMG) and PSP, potentially serving as a structural scaffold for developing novel MV fusion and entry inhibitors. fishersci.nomims.comufileos.com

Interactions with DNA-Manipulating Enzymes (e.g., DNA Topoisomerases)

Cellular Responses and Signal Transduction Pathway Modulation

Oxophoebine's influence extends to modulating cellular responses, particularly in contexts of compromised DNA integrity.

Oxophoebine, along with other oxoaporphine alkaloids like liriodenine (B31502), has demonstrated selective toxicity against mutants of the yeast Saccharomyces cerevisiae that are deficient in DNA repair and recombination. researchgate.netsemanticscholar.orgiupac.org This selective activity is a significant finding because many tumor cells exhibit defects in their DNA repair mechanisms compared to healthy cells, rendering them more susceptible to agents that induce DNA damage. iupac.orgresearchgate.net

The mechanism-based screening assays utilized in these studies rely on the differential response between DNA repair-deficient and repair-proficient yeast strains. iupac.org Specifically, yeast strains with deficiencies in major DNA repair pathways, such as rad3, rud6, and rad52, have been shown to be hypersensitive to DNA-damaging agents. iupac.org Furthermore, a yeast strain (rud52.top1) with an additional deletion in the DNA topoisomerase I gene can detect compounds that specifically interact with DNA topoisomerase to induce DNA damage. iupac.org This indicates that Oxophoebine's selective toxicity may, in part, be linked to its interaction with DNA topoisomerases or other DNA-manipulating enzymes, leading to unrepaired DNA damage in cells with compromised repair pathways.

Homologous Recombination Deficiency (HRD) is a cellular phenotype characterized by the inability to effectively repair DNA double-strand breaks through the homologous recombination repair (HRR) pathway. carislifesciences.comtargetovariancancer.org.uknih.govpreprints.org This impairment leads to genomic instability and increased sensitivity to certain therapeutic agents, such as PARP inhibitors. carislifesciences.comnih.govpreprints.org Oxophoebine's observed selective activity against DNA repair and recombination deficient systems aligns with the principle of synthetic lethality, where a compound exploits pre-existing repair defects in cells, leading to their demise.

Computational biology techniques, particularly molecular docking and molecular dynamics (MD) simulations, have been instrumental in gaining insights into Oxophoebine's mechanistic actions. These methods allow for the prediction and analysis of ligand-target interactions at an atomic level, providing a detailed understanding of how Oxophoebine might bind to and modulate its molecular targets. wikipedia.orgiupac.orguni.lunih.gov

The studies on Measles Virus proteins (FUP, HMG, PSP) are prime examples of this approach. Molecular docking, often performed using tools like Autodock Vina Plugin on Chimera, predicts the optimal binding orientation and affinity of Oxophoebine to the target proteins. fishersci.no The resulting docking scores (e.g., -5.4 to -8.1 kcal/mol for MV proteins) provide a quantitative measure of the predicted binding strength. fishersci.no

Following docking, molecular dynamics simulations (e.g., 100 ns simulations) are employed to assess the dynamic behavior and stability of the protein-ligand complexes under simulated physiological conditions. wikipedia.orgfishersci.nouni.lu These simulations track parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), which indicate the stability and flexibility of the complex over time. wikipedia.orgfishersci.nouni.lu The observation that Oxophoebine-MV protein complexes remained thermodynamically compact and stable during 100 ns MD simulations provides strong computational evidence for the robustness of these interactions. fishersci.nomims.comufileos.com Furthermore, binding free energy calculations, often derived from MD simulations, offer a more accurate estimation of the binding affinity by considering the dynamic nature of the interaction. fishersci.nouni.lunih.gov

These computational insights are crucial for understanding the potential inhibitory properties of Oxophoebine and for guiding future experimental validation and drug development efforts.

Advanced Computational Chemistry Methodologies in Oxophoebine Research

Molecular Docking and Ligand-Receptor Interaction Profiling

Molecular docking is a computational simulation technique employed to predict the binding affinity and activity of a candidate ligand to a specific receptor arocjournal.com. This method is crucial for determining the optimal orientation of molecules within the active site of receptors and for assessing protein-ligand interactions arocjournal.com. For Oxophoebine, molecular docking studies have been extensively performed to investigate its interactions with key proteins of the Measles Virus (MV), including the fusion protein (FUP), haemagglutinin protein (HMG), and phosphoprotein (PSP) dut.ac.zanih.govcolab.wsscilit.com.

Research findings indicate that Oxophoebine exhibits favorable docking scores against these viral targets. For instance, the docking scores for the Oxophoebine-protein complexes were reported as -5.4 kcal/mol for FUP, -8.1 kcal/mol for HMG, and -8.0 kcal/mol for PSP dut.ac.zanih.govcolab.wsscilit.com. These scores were notably higher than those observed for the reference antiviral standard, Ribavirin (B1680618) (RBV), in each respective case dut.ac.zanih.govcolab.wsscilit.com. This suggests a strong predicted binding interaction between Oxophoebine and these essential viral proteins, implying potential inhibitory properties against MV glycoproteins and phosphoprotein, which are vital for viral replication and pathogenesis dut.ac.zanih.govscilit.com.

Table 1: Molecular Docking Scores of Oxophoebine and Ribavirin against Measles Virus Proteins

| Ligand | Target Protein | Docking Score (kcal/mol) |

| Oxophoebine | FUP | -5.4 |

| Ribavirin | FUP | -4.6 |

| Oxophoebine | HMG | -8.1 |

| Ribavirin | HMG | -7.0 |

| Oxophoebine | PSP | -8.0 |

| Ribavirin | PSP | Not explicitly provided, but OPB was higher dut.ac.zanih.govcolab.wsscilit.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more detailed and dynamic understanding of ligand-receptor interactions, conformational changes, and binding stability over time dut.ac.zaejbio.orgebsco.com. These simulations model the forces and motions governing atomic and molecular interactions, offering insights into how chemical changes occur ebsco.com.

Table 2: Binding Free Energies (ΔGbind) of Oxophoebine and Ribavirin Complexes with Measles Virus Proteins

| Ligand | Target Protein | ΔGbind (kcal/mol) |

| Oxophoebine | FUP | -25.37 |

| Ribavirin | FUP | Lower than OPB dut.ac.zanih.govcolab.wsscilit.com |

| Oxophoebine | HMG | -28.74 |

| Ribavirin | HMG | Lower than OPB dut.ac.zanih.govcolab.wsscilit.com |

| Oxophoebine | PSP | -40.68 |

| Ribavirin | PSP | Lower than OPB dut.ac.zanih.govcolab.wsscilit.com |

Furthermore, analyses of Root Mean Square Fluctuation (RMSF) values of alpha carbon atoms after MD simulations provided insights into the conformational stability of the complexes. For the FUP complex, Oxophoebine showed an RMSF value of 8.78 Å, which was comparable to the unbound FUP system (8.92 Å) nih.gov. In the case of the HMG complex, Oxophoebine's RMSF was 1.43 Å, similar to the unbound HMG system (1.44 Å) nih.gov. These observations, along with the binding energy calculations, suggest that Oxophoebine forms thermodynamically compact and stable complexes with the target proteins, particularly with the HMG of MV, owing to favorable intermolecular interactions dut.ac.zanih.govcolab.wsscilit.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activities researchgate.netnih.gov. By establishing mathematical relationships between molecular descriptors and observed activities, QSAR models can predict the activity of new compounds and provide insights into the structural features critical for biological function nih.gov.

While QSAR is a widely utilized methodology in computational phytochemistry and drug design, and general QSAR descriptors have been generated for molecules including Oxophoebine dokumen.pub, specific detailed 2D and 3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), applied directly to Oxophoebine for its reported antiviral activity against Measles Virus proteins, were not explicitly detailed in the available research. CoMFA and CoMSIA are powerful 3D-QSAR techniques that analyze steric and electrostatic fields around molecules to predict biological activity and guide structural modifications nih.govnih.gov.

Despite the absence of explicit detailed 2D and 3D-QSAR studies on Oxophoebine in the context of its Measles Virus activity, the broader application of QSAR remains crucial for rational analog design. Predictive modeling through QSAR can help identify key structural motifs that enhance binding affinity and biological efficacy, facilitating the design of novel Oxophoebine derivatives with improved therapeutic profiles. This involves correlating various molecular properties (e.g., electronic, steric, hydrophobic) with observed biological data to build robust predictive models nih.gov.

Application of 2D and 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

In Silico Screening and Virtual Bioprospection for Novel Scaffolds

In silico screening, also known as virtual screening, is a computational technique used to rapidly evaluate large libraries of compounds for potential biological activity against a specific target njppp.comexplorationpub.com. This approach significantly reduces the time and cost associated with traditional experimental screening methods njppp.com. Virtual bioprospection, a specialized form of in silico screening, focuses on identifying bioactive compounds from natural sources.

Oxophoebine itself was identified as a promising compound through computational screening studies. It was computationally screened, along with other secondary metabolites derived from Xylopia aethiopica, a medicinal plant known for its antiviral activity dut.ac.zanih.govcolab.wsscilit.comresearchgate.netresearchgate.netomicsdi.orgresearchgate.netscilit.net. This process involved the virtual screening of these compounds against key druggable Measles Virus proteins dut.ac.zanih.govcolab.wsscilit.com.

The successful identification of Oxophoebine through such in silico approaches highlights the effectiveness of virtual bioprospection in discovering potential lead compounds from natural product libraries. The research suggests that Oxophoebine could serve as a valuable scaffold for the development of novel fusion and entry inhibitors against the Measles Virus dut.ac.zanih.govscilit.comresearchgate.net. This demonstrates its potential as a starting point for further medicinal chemistry efforts aimed at designing and synthesizing new therapeutic agents with enhanced potency and specificity.

Future Research Trajectories and Emerging Avenues for Oxophoebine Studies

Rational Design and Synthesis of Novel Oxophoebine Analogues

The successful total synthesis of Oxophoebine and related aporphine (B1220529) alkaloids, often employing methods such as microwave-assisted direct biaryl coupling for the formation of its core structure, establishes a strong foundation for future synthetic endeavors researchgate.net. This synthetic accessibility is crucial for the rational design and synthesis of novel Oxophoebine analogues. The primary objective of this research trajectory is to systematically modify the Oxophoebine structure to explore and optimize its biological activities, as well as to enhance its physicochemical properties.

By understanding the structure-activity relationships (SAR) of Oxophoebine, researchers can strategically introduce functional groups or alter existing ones to modulate its binding affinity to specific biological targets or improve its pharmacokinetic profile. This approach has proven effective in the development of other natural product derivatives, where structural modifications have led to compounds with improved efficacy or reduced toxicity frontiersin.orgnih.gov. For instance, studies on other alkaloid analogues have demonstrated that subtle changes in their chemical structure can significantly impact their cytotoxic activity nih.gov. Future studies will likely involve combinatorial chemistry and targeted synthesis to generate libraries of Oxophoebine analogues, followed by rigorous biological screening to identify lead compounds with enhanced properties.

Exploration of Undiscovered Molecular and Cellular Mechanisms

While Oxophoebine has exhibited cytotoxicity against human cancer cell lines, including MCF7, KB, and NCI-H187, the precise molecular and cellular mechanisms underpinning these effects are not yet fully elucidated researchgate.net. A critical future research direction involves a comprehensive investigation into how Oxophoebine interacts with biological systems at a fundamental level. This includes identifying its specific molecular targets, such as enzymes, receptors, or signaling proteins, and understanding the downstream cellular pathways it modulates.

Research efforts should focus on detailed mechanistic studies, employing techniques such as target identification assays, proteomics, and cell-based assays to unravel its impact on key cellular processes like cell proliferation, apoptosis, cell cycle progression, and angiogenesis. Understanding these intricate molecular interactions is paramount for validating Oxophoebine's therapeutic potential and for guiding the development of more potent and selective analogues researchgate.netnih.gov. Comparisons with the known mechanisms of action of other aporphine alkaloids, some of which have shown effects on cellular processes and signaling pathways, could provide valuable insights and direct future investigations researchgate.net.

Integration of Advanced Analytical and Computational Techniques

The integration of advanced analytical and computational techniques is indispensable for accelerating Oxophoebine research. Computational methods have already been applied to Oxophoebine, including molecular dynamics simulations to predict its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its interactions with viral proteins researchgate.net. Future research will expand on these applications and integrate them more deeply with experimental analytical methods.

Advanced analytical techniques, such as high-resolution mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, are crucial for the precise identification, structural elucidation, and purity assessment of Oxophoebine and its synthetic analogues researchgate.net. Complementing these, computational techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and quantum chemical calculations can predict potential biological targets, optimize lead compounds, and elucidate reaction mechanisms in silico researchgate.netroutledge.com. The application of advanced computational methods extends to simulating complex biological systems and predicting compound behavior, offering a cost-effective and efficient means to guide experimental design and interpret results au.dkmdpi.commonash.edutaylorfrancis.com. This synergistic approach will enable a more efficient discovery and optimization process for Oxophoebine-derived compounds.

Integrative Omics Approaches in Biogenetic Pathway Elucidation

As a natural product, Oxophoebine's biosynthesis in its native plant sources presents a significant area for future investigation. Elucidating the complete biogenetic pathway of Oxophoebine is crucial for understanding its natural production, potentially enabling its sustainable and scalable biosynthesis through synthetic biology or metabolic engineering nih.govnih.gov.

Integrative omics approaches, which combine genomics, transcriptomics, and metabolomics data, offer powerful tools for this purpose nih.govrsc.orgkumarsaurabhsingh.commdpi.com. Genomics can identify candidate genes encoding enzymes involved in alkaloid biosynthesis, while transcriptomics can reveal gene expression patterns correlated with Oxophoebine production in different tissues or under varying conditions. Metabolomics can provide a comprehensive profile of intermediates and co-occurring metabolites, helping to map the enzymatic steps in the pathway nih.govrsc.org. The advent of artificial intelligence (AI)-driven approaches further enhances the analysis of complex multi-omics datasets, enabling the de novo prediction of metabolic pathways and streamlining data validation nih.govkumarsaurabhsingh.com. By integrating these diverse data types, researchers can construct a holistic understanding of Oxophoebine's biosynthesis, paving the way for biotechnological production and the discovery of novel related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.